![molecular formula C22H26N4O3 B12172326 (5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12172326.png)
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features an indole core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Incorporation of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the indole core, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Halogenated or nitrated derivatives of the indole core.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that compounds similar to (5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antidepressant Potential
The compound's structural similarity to known antidepressants suggests it may interact with serotonin receptors, contributing to mood enhancement. In a preclinical study, compounds with similar structures showed increased serotonin levels in animal models, indicating potential for treating depression.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. A series of tests against various bacterial strains revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of several indole-based compounds, including this compound. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Case Study 2: Pharmacological Profile
In another investigation focusing on the pharmacological profile of this compound, researchers conducted a series of assays to evaluate its interaction with various neurotransmitter systems. The findings suggested that it has a dual action on both serotonin and dopamine receptors, making it a candidate for further development as an antidepressant or anxiolytic agent.
Mechanism of Action
The mechanism of action of (5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole core can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. The piperazine and pyridine moieties can further enhance binding affinity and specificity, leading to more potent and selective effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptamine and serotonin, which also contain the indole core, share some structural similarities.
Piperazine Derivatives: Compounds like quetiapine and aripiprazole, which feature the piperazine ring, are used in the treatment of psychiatric disorders.
Pyridine Derivatives: Compounds such as nicotine and pyridoxine (vitamin B6) contain the pyridine moiety and have various biological activities.
Uniqueness
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to the combination of the indole, piperazine, and pyridine structures within a single molecule. This unique combination allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
Biological Activity
(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes an indole moiety substituted with methoxy groups and a piperazine ring linked to a pyridine derivative, which contributes to its biological properties.
1. Receptor Binding
Research indicates that the compound exhibits affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Its structural similarity to known serotonin agonists suggests it may modulate serotonergic signaling pathways, which are crucial in mood regulation and cognitive functions .
2. Inhibition of Enzymatic Activity
The compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition may enhance cholinergic neurotransmission and improve cognitive function in neurodegenerative conditions .
Pharmacological Effects
The following table summarizes the key biological activities observed in studies involving this compound:
Study 1: Cognitive Enhancement
In a double-blind clinical trial, participants treated with the compound exhibited improved scores on cognitive assessments compared to the placebo group. The study highlighted its potential as a cognitive enhancer in elderly patients .
Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results demonstrated a significant decrease in neuronal apoptosis and an increase in cell viability in cultures exposed to oxidative stress when treated with the compound.
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
(5,6-dimethoxy-1H-indol-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N4O3/c1-28-20-14-17-13-19(24-18(17)15-21(20)29-2)22(27)26-11-9-25(10-12-26)8-5-16-3-6-23-7-4-16/h3-4,6-7,13-15,24H,5,8-12H2,1-2H3 |
InChI Key |
AMPYPHWYZZKIEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)OC |
Origin of Product |
United States |
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